molecular formula C9H8BrFO2 B1373936 2-Bromo-5-fluorobenzyl acetate CAS No. 1839665-96-1

2-Bromo-5-fluorobenzyl acetate

Cat. No.: B1373936
CAS No.: 1839665-96-1
M. Wt: 247.06 g/mol
InChI Key: AXHCVKANZXHHBP-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorobenzyl acetate is an organic compound with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 g/mol . It is characterized by the presence of a benzene ring substituted with bromine and fluorine atoms, and an acetate group attached via a methylene bridge. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Benzylic compounds, in general, are known to undergo reactions at the benzylic position . These reactions can involve various targets depending on the specific conditions and reagents used.

Mode of Action

The mode of action of 2-Bromo-5-fluorobenzyl acetate involves interactions at the benzylic position. For instance, benzylic halides typically react via an SN2 pathway for primary halides and an SN1 pathway for secondary and tertiary halides . These reactions occur via the resonance-stabilized carbocation .

Biochemical Pathways

Benzylic compounds can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can influence multiple biochemical pathways, depending on the specific context and conditions.

Pharmacokinetics

The compound’s molecular weight is 24706 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

It is used as an intermediate in pharmaceutical and organic synthesis , suggesting that it can participate in various chemical reactions to produce different compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at 2-8°C in a refrigerator to maintain its stability. Furthermore, it should be kept away from incompatible materials such as oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluorobenzyl acetate typically involves the reaction of 2-bromo-5-fluorobenzyl alcohol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluorobenzyl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: This reaction is usually performed in the presence of aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-fluorobenzyl acetate is unique due to its combination of bromine, fluorine, and acetate groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications in research and industry.

Properties

IUPAC Name

(2-bromo-5-fluorophenyl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-6(12)13-5-7-4-8(11)2-3-9(7)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHCVKANZXHHBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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